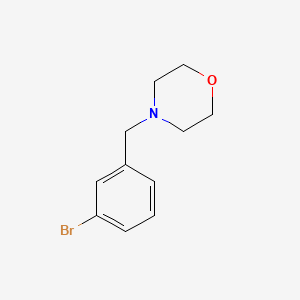

4-(3-Bromobenzyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-bromophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGAMPWGTUCNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354809 | |

| Record name | 4-(3-bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-82-8 | |

| Record name | 4-(3-bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Bromobenzyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromobenzyl)morpholine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholine Moiety and the Versatility of the Bromobenzyl Group

In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold." Its frequent incorporation into drug candidates is a testament to its ability to enhance crucial pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall bioavailability. The morpholine ring's hydrogen bond accepting capabilities and its typical metabolic inertness make it a valuable tool for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential therapeutic agent. When this advantageous moiety is coupled with a bromobenzyl group, as in the case of 4-(3-Bromobenzyl)morpholine, a versatile and highly valuable chemical intermediate is created. The bromine atom on the phenyl ring serves as a convenient synthetic handle, enabling a wide array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, making it a cornerstone for the construction of extensive compound libraries for biological screening. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in drug discovery and development programs.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in synthesis and drug design.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 364793-82-8 | |

| Molecular Formula | C₁₁H₁₄BrNO | |

| Molecular Weight | 256.14 g/mol | |

| Boiling Point | 313.2 ± 27.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Flash Point | 143.2 ± 23.7 °C |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromobenzyl group and the aliphatic protons of the morpholine ring. The substitution pattern on the benzene ring will result in a complex splitting pattern for the aromatic protons.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum will display signals corresponding to the unique carbon environments in the molecule, including the four distinct carbons of the bromophenyl ring and the three distinct carbon environments of the morpholine moiety.

Predicted Mass Spectrum:

The mass spectrum is anticipated to show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks) would be a key feature for identification. Predicted fragmentation patterns would likely involve cleavage of the benzylic C-N bond.

Synthesis of this compound: A Practical Guide

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-bromobenzyl halide (usually the bromide) and morpholine. This reaction is a robust and widely applicable method for the formation of N-benzyl amines.

Experimental Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-Bromobenzyl bromide

-

Morpholine

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-bromobenzyl bromide (1.0 equivalent) in acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.

-

Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

Excess Morpholine: A slight excess of morpholine is often used to ensure the complete consumption of the more expensive benzyl bromide starting material.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the aromatic ring, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki Coupling: Reaction with boronic acids or their esters allows for the introduction of new aryl or vinyl groups at the 3-position of the benzyl moiety.

-

Heck Coupling: Reaction with alkenes provides a route to stilbene-like structures or other vinylated derivatives.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond, allowing for the introduction of various amines.

-

Sonogashira Coupling: Reaction with terminal alkynes leads to the formation of arylalkynes, which are valuable intermediates in organic synthesis.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled.

An In-depth Technical Guide to 4-(3-Bromobenzyl)morpholine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-(3-Bromobenzyl)morpholine, a key synthetic intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust and validated synthesis protocol, and its strategic applications in medicinal chemistry.

Core Compound Identification

This compound is a disubstituted heterocyclic compound. It features a morpholine ring, a privileged scaffold in medicinal chemistry, attached via its nitrogen atom to a benzyl group. This benzyl group is substituted with a bromine atom at the meta (3-) position of the phenyl ring, providing a versatile reactive handle for further chemical elaboration.

Chemical Structure:

Table 1: Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 364793-82-8 | [1][2] |

| IUPAC Name | 4-[(3-bromophenyl)methyl]morpholine | [3] |

| Molecular Formula | C₁₁H₁₄BrNO | [1][3] |

| Molecular Weight | 256.14 g/mol | [1] |

| SMILES | C1COCCN1CC2=CC(=CC=C2)Br |[3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through a classical nucleophilic substitution reaction. This approach is reliable, high-yielding, and employs readily available starting materials.

Synthetic Strategy: Nucleophilic Substitution

The core of this synthesis is the reaction between morpholine, acting as a nucleophile, and 3-bromobenzyl bromide, the electrophile. The mechanistic choice is guided by the following principles:

-

Electrophile Reactivity : The bromine atom on the benzylic carbon of 3-bromobenzyl bromide is an excellent leaving group. This is due to the resonance stabilization of the potential carbocation intermediate, which makes the benzylic position highly susceptible to nucleophilic attack via an SN2 or SN1-like mechanism.

-

Nucleophile : Morpholine is a secondary amine, making it a potent nucleophile capable of displacing the benzylic bromide.

-

Reaction Selectivity : The 3-bromobenzyl bromide precursor contains two bromine atoms. The benzylic bromide is significantly more reactive in nucleophilic substitution than the aryl bromide, which is attached directly to the aromatic ring. Standard SN2 conditions will selectively activate the benzylic position, leaving the aryl bromide intact for subsequent functionalization.

-

Base : A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is included to act as an acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct generated during the reaction and preventing the protonation of the morpholine starting material.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established procedures for analogous compounds.[4] It includes reaction monitoring and standard purification steps to ensure the high purity of the final product.

Materials and Reagents:

-

3-Bromobenzyl bromide (1.0 eq)

-

Morpholine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, and rotary evaporator.

Procedure:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzyl bromide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Nucleophile Addition : Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the electrophile. Add morpholine (1.2 eq) to the suspension.

-

Reaction Execution : Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KBr). Wash the solids with a small amount of ethyl acetate.

-

Extraction : Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualization of Synthetic Workflow

The following diagram outlines the key steps in the synthesis protocol.

Physicochemical and Safety Data

Understanding the physicochemical properties is critical for handling, storage, and application in further synthetic steps.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 256.14 | [1] |

| XLogP3 | 2.1 | [1][3] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 12.5 Ų |[1] |

Safety Information:

-

GHS Classification : Warning. H302: Harmful if swallowed.[1]

-

Precautionary Statements : Standard precautions for handling chemical intermediates should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The precursor, 3-bromobenzyl bromide, is a lachrymator and corrosive; handle with extreme care.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable building block. Its utility stems from the strategic combination of two key structural motifs: the morpholine ring and the bromophenyl group.

The Morpholine Moiety: A Privileged Pharmacokinetic Modulator

The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry.[5][6] Its inclusion in a drug candidate is a well-established strategy to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][8]

-

Improved Solubility : The ether oxygen and tertiary amine nitrogen can act as hydrogen bond acceptors, often improving the aqueous solubility of the parent molecule.[9]

-

Metabolic Stability : The morpholine ring is generally robust to metabolic degradation, which can enhance the bioavailability and half-life of a drug.[5]

-

Favorable Physicochemical Properties : It imparts a well-balanced lipophilic-hydrophilic profile and a pKa that can be favorable for traversing biological membranes and interacting with targets.[9]

The 3-Bromophenyl Group: A Handle for Cross-Coupling

The bromine atom on the aromatic ring is a key functional group for molecular elaboration. It is unreactive under the conditions used to synthesize the title compound but is readily activated for a variety of powerful palladium-catalyzed cross-coupling reactions.[10][11] This allows for the late-stage introduction of molecular complexity, which is a cornerstone of modern drug discovery.

-

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl structures.[12]

-

Buchwald-Hartwig Amination : Reaction with amines to form carbon-nitrogen bonds, introducing diverse amine functionalities.[11]

-

Heck and Sonogashira Couplings : Reactions with alkenes and alkynes, respectively, to further diversify the core structure.

Visualization of Dual Utility

The following diagram illustrates the dual strategic roles of this compound in the synthesis of complex target molecules.

Conclusion

This compound is a strategically designed synthetic intermediate of significant value to the drug discovery and development pipeline. Its straightforward and high-yielding synthesis makes it readily accessible. The compound ingeniously combines a pharmacokinetic-modulating morpholine ring with a versatile bromophenyl handle for late-stage functionalization via cross-coupling chemistry. This dual functionality allows researchers to efficiently generate libraries of complex molecules with improved drug-like properties, accelerating the identification and optimization of novel therapeutic agents.

References

-

Kumar Singh, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

-

Vitaku, E., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

-

Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryMedChem. Available at: [Link]

-

Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. PrepChem.com. Available at: [Link]

-

Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite Website. Available at: [Link]

-

Seminal, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. Available at: [Link]

-

Zakharyan, R. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

-

Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. Available at: [Link]

-

Seminal, V., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link]

-

Seminal, V., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

-

Saini, M. S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 364793-82-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-(3-Bromobenzyl)morpholine: Starting Materials and Strategic Routes

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(3-bromobenzyl)morpholine, a valuable building block in medicinal chemistry. The morpholine moiety is a privileged pharmacophore known to impart favorable physicochemical properties, such as enhanced solubility, making its derivatives of great interest in drug discovery.[1][2] This document details the retrosynthetic analysis, synthesis of key starting materials, and two primary, field-proven synthetic routes: nucleophilic alkylation and reductive amination. Each section provides in-depth technical explanations for experimental choices, step-by-step protocols, and visual aids to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Core Building Blocks

The structure of this compound is composed of a morpholine ring N-substituted with a 3-bromobenzyl group. A logical retrosynthetic disconnection of the C-N bond between the benzylic carbon and the morpholine nitrogen reveals two primary starting materials: a 3-bromobenzyl electrophile and morpholine, the nucleophile. This approach forms the basis of the most direct synthetic pathway.

An alternative disconnection can be envisioned through a reductive amination pathway, which disconnects the C-N bond to reveal 3-bromobenzaldehyde and morpholine. This strategy avoids the use of potentially lachrymatory benzyl halides.

Synthesis of Key Precursors

While morpholine is a readily available commercial reagent, the synthesis of the key electrophilic precursors, 3-bromobenzyl bromide and 3-bromobenzaldehyde, is a critical aspect of the overall process.

Synthesis of 3-Bromobenzyl Bromide via Benzylic Bromination

The most common laboratory-scale synthesis of 3-bromobenzyl bromide is through the free-radical bromination of 3-bromotoluene.

Mechanism Insight: This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism.[3] N-Bromosuccinimide (NBS) is the preferred brominating agent over liquid bromine for benzylic brominations.[4][5] NBS provides a low, constant concentration of elemental bromine (Br₂) through its reaction with trace HBr formed during the propagation step. This minimizes competitive and undesirable electrophilic aromatic substitution on the benzene ring.[5][6] The reaction is initiated by light (photolysis) or a radical initiator like AIBN (azobisisobutyronitrile), which homolytically cleaves the weak N-Br bond in NBS to start the chain reaction.[4]

Experimental Protocol: Synthesis of 3-Bromobenzyl Bromide [7]

-

Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-bromotoluene (0.2 mol) in dry carbon tetrachloride (approx. 5-fold volume).

-

Initiation: Heat the mixture to reflux. Irradiate the flask with a 500-watt photolamp to initiate the radical reaction.

-

Bromination: Add elemental bromine (0.205 mol), previously dried with concentrated H₂SO₄, dropwise to the boiling solution. The rate of addition should be controlled such that the solution remains nearly colorless as the bromine is consumed.[7] The reaction typically takes 30 minutes to 2 hours. Hydrogen bromide gas evolved during the reaction should be directed to a water trap.[7]

-

Workup: After the reaction is complete, cool the mixture. Wash the solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate, and again with ice-water.

-

Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 3-bromobenzyl bromide can be purified by vacuum distillation or by recrystallization from ethanol to yield the final product.[7]

Synthesis of 3-Bromobenzaldehyde

3-Bromobenzaldehyde, the key precursor for the reductive amination route, can be synthesized via the electrophilic bromination of benzaldehyde.

Mechanism Insight: This reaction involves the treatment of benzaldehyde with a brominating agent, such as bromine chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9][10] The Lewis acid activates the benzaldehyde ring towards electrophilic attack. The aldehyde group is a meta-directing deactivator, which would typically yield the meta-substituted product.

Experimental Protocol: Synthesis of 3-Bromobenzaldehyde [11][12]

-

Setup: In a flask, mix aluminum chloride (0.65 mol) with 1,2-dichloroethane.

-

Reaction: Add benzaldehyde (0.50 mol) to the mixture over 1 hour at 40°C.

-

Bromination: Add bromine (0.30 mol) dropwise over 2 hours at 40°C. Stir the mixture for an additional 2 hours at this temperature.

-

Workup and Purification: The reaction is quenched and worked up through standard procedures to isolate 3-bromobenzaldehyde.[11][12]

Primary Synthetic Route: Nucleophilic Alkylation

The most direct and widely used method for synthesizing this compound is the nucleophilic substitution (Sₙ2) reaction between morpholine and 3-bromobenzyl bromide.[13][14]

Causality Behind Experimental Choices:

-

Mechanism: As a primary benzylic halide, 3-bromobenzyl bromide is highly susceptible to Sₙ2 reactions.[15][16] The nitrogen atom of morpholine acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.

-

Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal. These solvents can solvate the cations but not the nucleophile, thus enhancing the nucleophilicity of morpholine and accelerating the Sₙ2 reaction rate.

-

Base: An inorganic base, such as anhydrous potassium carbonate (K₂CO₃), is added to the reaction. Its role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct when the neutral morpholine amine acts as a nucleophile. This prevents the formation of morpholinium hydrobromide salt, which would render the morpholine non-nucleophilic and halt the reaction. K₂CO₃ is easily removed by filtration during workup.

Detailed Experimental Protocol: Synthesis of this compound [13]

-

Setup: To a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20.0 mmol) and anhydrous acetonitrile (50 mL). Add morpholine (1.05 g, 12.0 mmol) and stir the suspension at room temperature for 10 minutes.

-

Addition of Electrophile: Add 3-bromobenzyl bromide (2.50 g, 10.0 mmol, assuming 100% purity from the previous step) to the mixture.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting benzyl bromide is consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Wash the solid residue with acetonitrile. Combine the filtrates and concentrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. If required, further purification can be achieved by silica gel column chromatography.

Alternative Synthetic Route: Reductive Amination

Reductive amination offers an alternative pathway that avoids the use of benzyl halides. This one-pot reaction involves the formation of an iminium ion intermediate from 3-bromobenzaldehyde and morpholine, which is then reduced in situ.[17]

Causality Behind Experimental Choices:

-

Mechanism: Morpholine reacts with the aldehyde to form a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, selective for the iminium ion over the aldehyde, is required.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation. It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the aldehyde starting material. It is particularly effective at reducing the protonated iminium ion intermediate under mildly acidic conditions, which are often generated by the acetic acid byproduct of the reagent itself.

Detailed Experimental Protocol: Synthesis via Reductive Amination

-

Setup: To a solution of 3-bromobenzaldehyde (1.85 g, 10.0 mmol) in dichloromethane (DCM, 50 mL), add morpholine (0.96 g, 11.0 mmol).

-

Iminium Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes, controlling any effervescence.

-

Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 2-12 hours).

-

Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed through standard analytical techniques.

| Parameter | Nucleophilic Alkylation | Reductive Amination |

| Typical Yield | 85-95%[13] | 70-90% |

| Purity (Typical) | >98% (after purification) | >98% (after purification) |

| Key ¹H NMR Shifts | δ (ppm, CDCl₃): ~7.4 (m, 2H, Ar-H), ~7.2 (m, 2H, Ar-H), ~3.7 (t, 4H, -O-CH₂-), ~3.5 (s, 2H, Ar-CH₂-), ~2.45 (t, 4H, -N-CH₂-) | Consistent with alkylation product |

| Molecular Formula | C₁₁H₁₄BrNO[18] | C₁₁H₁₄BrNO[18] |

| Molecular Weight | 256.14 g/mol [18] | 256.14 g/mol [18] |

Conclusion

This guide has detailed two robust and efficient synthetic routes for the preparation of this compound, a key intermediate in pharmaceutical research. The primary route via nucleophilic alkylation of morpholine with 3-bromobenzyl bromide offers high yields and straightforward execution. The alternative reductive amination pathway provides a valuable option, particularly when avoiding the use of lachrymatory benzyl halides is desirable. Both methods start from readily accessible precursors, and the provided protocols are designed to be self-validating and reproducible. The choice between these synthetic strategies will depend on reagent availability, scale, and specific laboratory safety considerations.

References

-

PrepChem. Preparation of 3-bromobenzyl bromide. [Link]

-

Wikipedia. 3-Bromobenzaldehyde. [Link]

-

PrepChem. Synthesis of 3-bromobenzaldehyde. [Link]

-

Justia Patents. Preparation of 3-bromobenzaldehyde. [Link]

- Google Patents.

-

Chemistry Steps. Benzylic Bromination. [Link]

-

Chemia. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. [Link]

-

Chad's Prep®. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

- Google Patents.

-

YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

-

YouTube. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). [Link]

-

Chemchart. This compound (364793-82-8). [Link]

-

ACS Publications. Continuous Synthesis and Separation of p-Bromobenzyl Bromide Using Atom-Efficient Bromination of p-Bromotoluene without Any Organic Effluent. [Link]

- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

PubChemLite. This compound (C11H14BrNO). [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

-

PMC. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]

-

PMC. A New Strategy for the Synthesis of Substituted Morpholines. [Link]

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

TIB. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. [Link]

-

Borneo Journal of Resource Science and Technology. The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. [Link]

-

ResearchGate. Reaction of benzaldehyde, morpholine, and elemental S in the presence of the AgNPs@cellulose–PEVA hybrid as the catalyst. [Link]

-

BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

PMC. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

-

Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. m.youtube.com [m.youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. patents.justia.com [patents.justia.com]

- 10. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 11. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. asccollegekolhar.in [asccollegekolhar.in]

- 17. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 18. 364793-82-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide on the Core Attributes of 4-(3-Bromobenzyl)morpholine

A Senior Application Scientist's Synthesis of its Role as a Synthetic Intermediate and Exploration of a Hypothetical Mechanism of Action

Executive Summary

This technical guide provides a comprehensive analysis of 4-(3-bromobenzyl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. While direct, extensive biological activity data for this specific molecule is not widely documented, its structural motifs—the morpholine ring and the bromobenzyl group—position it as a valuable intermediate in the synthesis of novel therapeutic agents.[1] This document delves into the established utility of this compound as a synthetic building block and proposes a well-reasoned, hypothetical mechanism of action centered on sigma receptor modulation, drawing from the known pharmacology of related morpholine-containing compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and speculative avenues for future investigation.

Physicochemical Properties and Synthetic Utility

This compound is a disubstituted morpholine derivative. The morpholine ring is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability to parent molecules.[1][2][3] The bromobenzyl moiety provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions, which are instrumental in the construction of complex molecular architectures.[1][3]

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| CAS Number | 364793-82-8 |

| Appearance | Solid |

| SMILES | C1COCCN1CC2=CC(=CC=C2)Br |

A summary of the key physicochemical properties of this compound.

Synthetic Protocol: Nucleophilic Substitution

The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction between 1-bromo-3-(bromomethyl)benzene and morpholine.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-bromo-3-(bromomethyl)benzene (1.0 eq) in a suitable solvent such as acetonitrile, add morpholine (1.2 eq) and a base, for example, potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at reflux for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

The Broad Pharmacological Landscape of Morpholine Derivatives

The morpholine heterocycle is a constituent of numerous approved drugs and clinical candidates, demonstrating a wide array of biological activities.[2][4][5] This versatility stems from the morpholine ring's ability to engage in various molecular interactions and enhance the drug-like properties of a molecule.[2]

Examples of pharmacological activities associated with morpholine derivatives include:

-

Anticancer: Some substituted morpholines have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerase II.[1]

-

Antimicrobial: The morpholine scaffold is present in antifungal agents that act by inhibiting ergosterol biosynthesis in the fungal cell membrane.[6]

-

Neuropharmacological: A number of morpholine-containing compounds exhibit effects on the central nervous system, including antidepressant and anxiolytic activities.[6]

A Hypothetical Mechanism of Action: Modulation of Sigma Receptors

Given the absence of direct mechanistic studies on this compound, a plausible hypothesis can be formulated by examining the targets of structurally related compounds. A compelling potential target class for derivatives of this compound is the sigma receptor family (σ1 and σ2).[7][8][9]

The σ1 receptor, in particular, is a unique transmembrane protein that functions as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface.[7] It has been implicated in a range of cellular processes and is a target for neuropsychiatric and neurodegenerative disorders.[7][8] Notably, the selective σ1 receptor agonist, PRE-084, features a morpholine ring in its structure.[7]

Hypothetical Signaling Pathway:

Derivatives of this compound, acting as σ1 receptor agonists, could initiate a signaling cascade leading to neuroprotective effects.

Caption: Hypothetical signaling pathway for neuroprotection.

This proposed mechanism provides a rationale for screening derivatives of this compound for activity at sigma receptors and for exploring their potential in the context of neurological disorders.

Experimental Protocols for Biological Evaluation

To investigate the hypothetical mechanism of action and broader biological potential of compounds derived from this compound, the following experimental protocols are recommended.

In Vitro Anticancer Activity Screening (SRB Assay)

This protocol is representative for evaluating the cytotoxic effects of novel compounds on cancer cell lines.[1]

Cell Line: Human breast cancer cell line (e.g., MDA-MB-231).

Procedure:

-

Cell Plating: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of the test compound (a derivative of this compound) in a suitable solvent like DMSO. Prepare serial dilutions of the test compound in the cell culture medium.

-

Cell Treatment: Treat the cells with different concentrations of the test compound and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye.

-

Washing: Wash the plates to remove unbound dye.

-

Solubilization: Solubilize the bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Sigma Receptor Binding Assay

This protocol is designed to determine the affinity of a test compound for σ1 receptors.[7]

Materials:

-

HEK293 cell membranes expressing the σ1 receptor.

-

Radioligand: [³H]-(+)-pentazocine.

-

Test compound (a derivative of this compound).

-

Non-specific binding control: Haloperidol.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specified temperature for a set period to allow for binding equilibrium to be reached.

-

Termination of Binding: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a valuable chemical intermediate with considerable potential for the development of novel, biologically active compounds. While its own mechanism of action is not defined, its constituent parts suggest that its derivatives could exhibit a range of pharmacological effects. The hypothetical modulation of sigma receptors presents a particularly intriguing avenue for future research, especially in the context of neuropharmacology. The experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of novel molecules synthesized from this versatile building block. Future work should focus on the synthesis of a library of derivatives and their systematic screening against a panel of biological targets, including but not limited to sigma receptors.

References

- Benchchem. An In-depth Technical Guide to 4-(4-Bromobenzyl)

- Sigma-Aldrich. 4-(4-Bromobenzyl)morpholine AldrichCPR 132833-51-3.

- Chemchart. This compound (364793-82-8)

- Santa Cruz Biotechnology. 4-(4-Bromobenzyl)morpholine | CAS 132833-51-3 | SCBT.

- E3S Web of Conferences.

- World Journal of Pharmacy and Pharmaceutical Sciences. An updated review on morpholine derivatives with their pharmacological actions. 2022.

- Echemi. This compound (364793-82-8) Formula.

- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromobenzyl)morpholine.

- E3S Web of Conferences.

- ResearchGate.

- TargetMol. 4-(4-Bromobenzyl)morpholine.

- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. 2013.

- Guidechem. 4-(4-Bromobenzyl)morpholine 132833-51-3 wiki.

- Amerigo Scientific. 4-(4-Bromobenzyl)morpholine.

- MDPI. New 4-(Morpholin-4-Yl)

- Wikipedia. Arylcyclohexylamine.

- PubMed.

- PubMed Central. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. 2018.

- PubMed. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding. 2024.

- Sigma-Aldrich. 4-(4-Bromophenyl)morpholine 97 30483-75-1.

- PubMed Central. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Benzylmorpholine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Benzylmorpholines for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Morpholine Moiety

The morpholine ring is a simple six-membered heterocycle containing both an amine and an ether functional group. This unique combination imparts advantageous physicochemical properties, such as improved water solubility and metabolic stability, making it a highly valued scaffold in medicinal chemistry.[1][2] When a benzyl group is attached to the morpholine nitrogen, the resulting benzylmorpholine core serves as a versatile template for developing a wide range of biologically active compounds. These derivatives have shown significant activity in the central nervous system (CNS) and as potential anticancer agents.[3][4] This guide provides a detailed exploration of the structure-activity relationships (SAR), mechanisms of action, and key experimental protocols associated with substituted benzylmorpholines.

Central Nervous System Activity: From Stimulants to Novel Therapeutics

The morpholine scaffold is a key feature in many compounds designed to cross the blood-brain barrier and interact with CNS targets.[5][6] Its ability to modulate pharmacokinetic and pharmacodynamic properties has led to its incorporation in drugs targeting mood disorders, pain, and neurodegenerative diseases.[3]

Historical Context: Fenbutrazate and CNS Stimulants

One of the early examples of a biologically active benzylmorpholine is Fenbutrazate, a CNS stimulant and anti-obesity agent.[7][8] Though no longer in clinical use, its sympathomimetic actions, similar to dexamphetamine, highlighted the potential of this chemical class to modulate monoaminergic systems.[7] Stimulants of this nature often work by increasing the levels of catecholamines through mechanisms like re-uptake blockade or indirect release.[7][9]

Modern Applications: Norepinephrine Reuptake Inhibitors (NETs)

More recently, benzylmorpholine derivatives have been investigated as selective norepinephrine reuptake inhibitors (NETs). The antidepressant Reboxetine, which has a (2-ethoxyphenoxy)benzyl]morpholine structure, is a prime example. Research has shown that the (S,S) enantiomer is the more potent inhibitor of norepinephrine reuptake.[10] This has spurred the development of related compounds, such as (2S,3S)-2-[α-(2-methylphenoxy)phenylmethyl]morpholine, as potential radioligands for imaging the norepinephrine transporter system in the brain using positron emission tomography (PET).[10] The brain's NET system is implicated in a variety of neurological and psychiatric conditions, including depression and attention deficit hyperactivity disorder (ADHD).[10]

Anticancer Activity: A New Frontier for Benzylmorpholines

The search for novel anticancer agents has led researchers to explore the potential of the benzylmorpholine scaffold. These compounds have demonstrated promising activity against various cancer cell lines through diverse mechanisms of action.

Inhibition of Tubulin Polymerization

Certain morpholino derivatives of benzyl-benzodioxole have been identified as inhibitors of tubulin polymerization.[11] These agents, structurally similar to the natural product podophyllotoxin, interfere with the formation of microtubules, which are essential for cell division. This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis. Structure-activity relationship studies have revealed that the position of methoxy substituents on the benzyl ring is critical for activity. For instance, compounds with methoxy groups at the 2' and 4' positions were found to be particularly potent.[11]

EZH2 Inhibition in Non-Small Cell Lung Cancer

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in cancer progression and is considered a promising therapeutic target.[12] A series of benzomorpholine derivatives have been synthesized and evaluated as EZH2 inhibitors. One particularly potent compound, designated as 6y , demonstrated significant inhibitory activity against A549 and NCI-H1975 non-small cell lung cancer cell lines with an IC50 of 1.1 µM for both.[12] Further studies confirmed that this compound reduces the expression of EZH2 in cells and induces cell cycle arrest in the G2/M phase.[12]

Induction of Apoptosis in Various Cancer Cell Lines

Other studies have focused on synthesizing morpholine-substituted quinazoline derivatives, which have shown significant cytotoxic potential against MCF-7 (breast cancer), A549 (lung cancer), and SHSY-5Y (neuroblastoma) cell lines.[4] Mechanistic investigations revealed that the most active compounds in this series induce cell death primarily through apoptosis and cause cell cycle arrest in the G1 phase.[4] Similarly, hybrid compounds linking N-phenylmorpholine with a thiazole moiety have also been investigated for their antitumor properties.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted benzylmorpholines is highly dependent on the nature and position of substituents on both the benzyl and morpholine rings.

Substitutions on the Benzyl Ring

-

Anticancer Activity (Tubulin Inhibitors): For morpholino derivatives of benzyl-benzodioxole, the substitution pattern on the benzyl ring is a key determinant of their ability to inhibit tubulin polymerization. While a trimethoxy substitution pattern similar to podophyllotoxin was initially explored, it resulted in the least active compound. The most potent derivatives were those with methoxy groups at the 2' and 4' positions or at the 2', 4', and 6' positions.[11] A single methoxy group at the 4' position also conferred significant activity.[11]

-

Anticancer Activity (General): In other classes of anticancer benzylmorpholines, the introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups on the phenyl ring can significantly modulate cytotoxic activity.[14][15]

Substitutions on the Morpholine Ring

The morpholine ring itself can be modified or used as a scaffold to correctly position other pharmacophoric elements.[3] Its inherent flexibility and physicochemical properties contribute to improved brain permeability and overall pharmacokinetic profiles in CNS-active compounds.[5][6]

Data Presentation

| Compound Class | Target/Activity | Key Substitutions | Potency (IC50/Ki) | Reference |

| Benzomorpholine Derivative (6y) | EZH2 Inhibition (Anticancer) | Specific substitutions on benzomorpholine core | 1.1 µM (A549 & NCI-H1975 cells) | [12] |

| Morpholino-substituted Quinazoline (AK-10) | Cytotoxicity (Anticancer) | Morpholine on quinazoline scaffold | 3.15 µM (MCF-7 cells) | [4] |

| (S,S)-Reboxetine | Norepinephrine Reuptake Inhibition (CNS) | (2-ethoxyphenoxy)benzyl at N-position | 3.6 nM | [10] |

| 2',4'-dimethoxy-benzyl-benzodioxole morpholino | Tubulin Polymerization Inhibition | 2',4'-dimethoxy on benzyl ring | Potent inhibitor | [11] |

Experimental Protocols

General Workflow for Evaluating Anticancer Activity

The process of discovering and validating novel anticancer agents based on the benzylmorpholine scaffold typically follows a multi-step approach. This begins with the chemical synthesis of a library of derivatives with systematic variations in their structure. These compounds are then subjected to in vitro screening to assess their cytotoxic effects on various cancer cell lines. Promising candidates are further investigated to determine their mechanism of action, which may involve assays for apoptosis, cell cycle arrest, or inhibition of specific enzymes.

Caption: General workflow for anticancer drug discovery with benzylmorpholines.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer compounds.[16]

Materials:

-

Substituted benzylmorpholine derivatives dissolved in DMSO.

-

Cancer cell lines (e.g., A549, MCF-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzylmorpholine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Signaling Pathway Visualization

EZH2-Mediated Gene Silencing and its Inhibition

The following diagram illustrates the mechanism of EZH2 and how benzylmorpholine-based inhibitors can block its function, leading to the reactivation of tumor suppressor genes.

Caption: Inhibition of EZH2-mediated gene silencing by benzylmorpholine derivatives.

Conclusion and Future Perspectives

Substituted benzylmorpholines represent a privileged scaffold with demonstrated biological activity across multiple therapeutic areas, most notably in CNS disorders and oncology. The synthetic tractability of this core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties through detailed structure-activity relationship studies. Future research will likely focus on optimizing the selectivity of these compounds for their respective targets to minimize off-target effects and enhance their therapeutic index. The development of benzylmorpholine-based PET ligands and targeted therapies for specific cancer subtypes are also promising avenues for further investigation. As our understanding of the complex interplay between chemical structure and biological function continues to grow, the benzylmorpholine scaffold is poised to remain a valuable asset in the ongoing quest for novel and effective medicines.

References

- Batra, J. K., et al. (1989). Morpholino derivatives of benzyl-benzodioxole, a study of structural requirements for drug interactions at the colchicine/podophyllotoxin binding site of tubulin. PubMed.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Yuan, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity.

- Jackson, D. M. (2010). Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA). British Journal of Pharmacology.

- BenchChem. (2025). The Utility of 4-Benzylmorpholine in the Synthesis of Pharmaceutical Intermediates.

- Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Scientific Reports.

- National Center for Biotechnology Information. (n.d.). Fenbutrazate. PubChem Compound Summary for CID 20395.

- Al-Ghorbani, M., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

- Wolters Kluwer. (n.d.).

- Wang, Y., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry.

- National Center for Biotechnology Information. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine.

- Leoni, A., et al. (2014). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Zhang, Y., et al. (2023). Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles. Frontiers in Chemistry.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Occurrence of Morpholine in Central Nervous System Drug Discovery | Semantic Scholar [semanticscholar.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fenbutrazate | C23H29NO3 | CID 20395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hhs.texas.gov [hhs.texas.gov]

- 10. (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Morpholino derivatives of benzyl-benzodioxole, a study of structural requirements for drug interactions at the colchicine/podophyllotoxin binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-(3-Bromobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3-Bromobenzyl)morpholine, with a specific focus on its solubility and stability. As a key intermediate in synthetic organic chemistry, understanding these parameters is critical for its effective handling, formulation, and the development of novel therapeutics. This document is intended to serve as a technical resource, presenting available data, outlining standard experimental protocols for property determination, and providing insights into the rationale behind these methodologies.

Introduction to this compound

This compound is a disubstituted morpholine derivative with the chemical formula C₁₁H₁₄BrNO.[1][2] The structure consists of a morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, attached to a benzyl group which is substituted with a bromine atom at the meta position. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and metabolic stability.[3] The presence of the bromobenzyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in the synthesis of more complex molecules with potential biological activity.[4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes the key available data for this compound.

| Property | Value | Source(s) |

| CAS Number | 364793-82-8 | [2][5] |

| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |

| Molecular Weight | 256.14 g/mol | [2][5] |

| Appearance | Not explicitly reported, likely a solid or oil | - |

| Predicted XlogP3 | 2.1 | [1] |

| Topological Polar Surface Area | 12.5 Ų | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 2 | - |

Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported in publicly available literature. The data presented are based on chemical supplier information and computational predictions where noted.

Solubility Profile

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard shake-flask method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Methodology:

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities, including purified water, buffered aqueous solutions (e.g., pH 4.5, 6.8, 7.4), ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units of mg/mL or µg/mL.

Causality Behind Experimental Choices:

-

The shake-flask method is considered the "gold standard" for thermodynamic solubility determination due to its direct measurement of the compound in a saturated solution at equilibrium.

-

The use of multiple solvents and pH values provides a comprehensive understanding of the compound's solubility behavior, which is critical for predicting its in vivo performance and for guiding formulation development.

-

Temperature control is essential as solubility is a temperature-dependent property.

Solubility Data Summary

The following table is provided as a template for summarizing experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | Data not available |

| pH 4.5 Buffer | 25 | Data not available |

| pH 6.8 Buffer | 25 | Data not available |

| pH 7.4 Buffer | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Propylene Glycol | 25 | Data not available |

| DMSO | 25 | Data not available |

Note: Researchers are encouraged to populate this table with their own experimental findings.

Stability Profile

Assessing the chemical stability of this compound is paramount for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of any resulting drug products. A comprehensive stability study involves subjecting the compound to a variety of stress conditions to force degradation and identify the resulting degradants.

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be hypothesized:

-

Oxidation: The morpholine ring, particularly the nitrogen atom and the adjacent methylene groups, can be susceptible to oxidation.

-

Hydrolysis: While generally stable, the ether linkage in the morpholine ring could potentially undergo hydrolysis under extreme pH and temperature conditions.

-

Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light.

Experimental Protocol for a Forced Degradation Study

The following protocol outlines a typical forced degradation study to investigate the stability of this compound.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

-

Stress Conditions: Solutions of this compound are prepared in a suitable solvent and subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is stored at 105°C for 24 hours.

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating analytical method, typically HPLC coupled with a mass spectrometer (LC-MS).

-

Data Evaluation: The chromatograms of the stressed samples are compared to that of an unstressed control to identify and quantify any degradation products. The mass-to-charge ratio (m/z) of the degradants from the MS detector helps in their structural elucidation.

Causality Behind Experimental Choices:

-

Forced degradation studies are designed to accelerate the degradation process, allowing for the rapid identification of potential degradants that might form under long-term storage conditions.

-

The use of a stability-indicating analytical method is crucial to ensure that the analytical procedure can separate the parent compound from its degradation products and any other impurities.

-

LC-MS is a powerful tool for these studies as it provides both chromatographic separation and mass spectral data, which is invaluable for the identification of unknown degradants.

Stability Data Summary

The following table is a template for summarizing the results of a forced degradation study.

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |

| 0.1 N HCl, 60°C | Data not available | Data not available | Data not available |

| 0.1 N NaOH, 60°C | Data not available | Data not available | Data not available |

| 3% H₂O₂, RT | Data not available | Data not available | Data not available |

| 105°C (Solid) | Data not available | Data not available | Data not available |

| Photolytic | Data not available | Data not available | Data not available |

Note: This table should be populated with experimental data from a comprehensive stability study.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Solubility Determination.

Experimental Workflow for Stability (Forced Degradation) Study

Caption: Workflow for Forced Degradation Study.

Conclusion

While specific experimental data on the solubility and stability of this compound is not extensively documented in publicly available sources, this guide provides a comprehensive framework for researchers and drug development professionals to determine these critical parameters. By following the detailed protocols for solubility and stability testing, scientists can generate the necessary data to support the advancement of their research and development programs. The versatile nature of this compound as a synthetic intermediate underscores the importance of a thorough understanding of its physicochemical properties.

References

-

PubChemLite. This compound (C11H14BrNO). PubChemLite. Available at: [Link].

-

Chemchart. This compound (364793-82-8). Chemchart. Available at: [Link].

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link].

Sources

- 1. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 2. 364793-82-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

The Strategic Utility of 4-(3-Bromobenzyl)morpholine in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Complex Synthesis

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, morpholine stands out as a "privileged structure," consistently featured in a multitude of approved drugs and clinical candidates.[1][2] Its inherent physicochemical properties—imparting improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile—render it an invaluable asset in drug design.[3][4] This guide delves into the technical intricacies and potential research applications of a specific, yet highly versatile, derivative: 4-(3-Bromobenzyl)morpholine.

This molecule, characterized by the fusion of the advantageous morpholine ring with a reactive 3-bromobenzyl moiety, presents itself not as a direct therapeutic agent, but as a pivotal intermediate for the synthesis of complex, biologically active compounds. The bromine atom at the meta position of the benzyl ring offers a strategic handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the construction of extensive compound libraries. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core attributes of this compound, its synthesis, and its potential applications in pioneering new therapeutic frontiers.

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key physicochemical data for this compound are summarized below, providing essential information for its handling, storage, and utilization in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 364793-82-8 | [5] |

| Molecular Formula | C₁₁H₁₄BrNO | [6][7] |

| Molecular Weight | 256.14 g/mol | [6] |

| Appearance | Solid | [8] |

| Boiling Point | 313.2±27.0 °C at 760 mmHg | [6] |

| Density | 1.4±0.1 g/cm³ | [6] |

| Topological Polar Surface Area | 12.5 Ų | [6] |

| XLogP3 | 2.1 | [6] |

| SMILES | C1COCCN1CC2=CC(=CC=C2)Br | [5] |

Synthetic Workflow: A Practical Approach